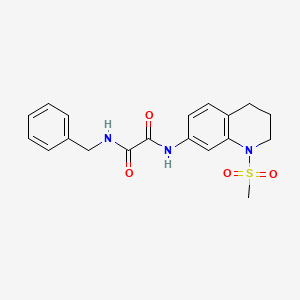

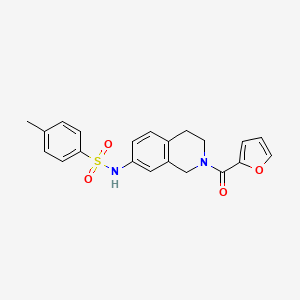

N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

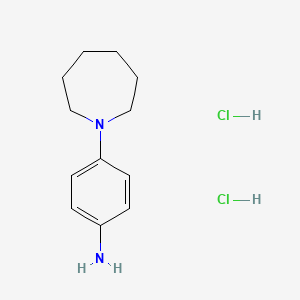

“N-benzyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are known for their pharmaceutical and biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinolines can be synthesized through several methods. One common method is the reaction of anilines with malonic acid equivalents .Molecular Structure Analysis

The quinoline moiety in the compound has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The compound also contains a benzyl group (a benzene ring attached to a CH2 group), a sulfonyl group (SO2), and an oxamide group (a type of amide).科学的研究の応用

Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines

The copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including those similar to N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, has been developed. This process generates environmentally benign byproducts and utilizes stable, safe sodium sulfinates as sulfide sources. The resulting derivatives, such as N-(5-(phenylsulfonyl)quinolin-8-yl)benzamides, are obtained in moderate to high yields, showcasing their potential in various applications due to their less odorous and more environmentally friendly characteristics compared to previous methods (Xia et al., 2016).

Antimalarial and COVID-19 Applications

N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide derivatives have been investigated for their potential applications in antimalarial and COVID-19 treatments. A study on N-(phenylsulfonyl)acetamide derivatives, which share a structural similarity with the compound , explored their reactivity with nitrogen nucleophiles. These compounds demonstrated significant in vitro antimalarial activity and were characterized for their ADMET properties. Additionally, their potential efficacy against COVID-19 was explored through computational calculations and molecular docking studies, indicating their versatility in pharmaceutical applications (Fahim & Ismael, 2021).

Synthetic Cannabinoid Receptor Agonists

Compounds similar to N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide have been studied as part of a diverse group of molecules targeting the cannabinoid receptor system, known as synthetic cannabinoid receptor agonists (SCRAs). These compounds, including those with sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine-based structures, have been characterized for their potential use in forensic and clinical investigations due to their unique chemical profiles and pharmacological activities (Brandt et al., 2020).

Metabolic Fate Studies

The in vitro metabolic fate of SCRAs similar to N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, specifically 2F-QMPSB and SGT-233, has been investigated. These studies aimed to identify phase I and II metabolites, contributing valuable information for toxicological screenings. Ester hydrolysis emerged as a significant metabolic pathway, with carboxylesterases playing a crucial role, highlighting the importance of understanding the metabolic transformations of such compounds for their safe and effective use (Richter et al., 2022).

将来の方向性

特性

IUPAC Name |

N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-27(25,26)22-11-5-8-15-9-10-16(12-17(15)22)21-19(24)18(23)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOFCTROWACOJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride](/img/structure/B2914758.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/no-structure.png)

![N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2914765.png)